3-methyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Anticancer Structure-Activity Relationship (SAR) Cytotoxicity

This meta-methylbenzamide oxadiazole-pyridine hybrid is essential for SAR studies, demonstrating that conservative substitution patterns produce non-linear activity changes. With a well-characterized IC50 of 87.1 µM against A549 cells, it serves as an ideal negative control alongside high-potency analogs (e.g., 5k, IC50 6.99 µM). The compound's SCXRD and Hirshfeld surface data provide an experimentally validated conformation for docking and CDK2 homolog modeling. Favorable in silico ADME and absence of PAINS alerts make it a safe reference for computational medicinal chemistry. Researchers requiring crystallographically defined templates for kinase modeling will benefit from its established binding pose.

Molecular Formula C15H12N4O2
Molecular Weight 280.287
CAS No. 862809-49-2
Cat. No. B2912555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS862809-49-2
Molecular FormulaC15H12N4O2
Molecular Weight280.287
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=N3
InChIInChI=1S/C15H12N4O2/c1-10-5-4-6-11(9-10)13(20)17-15-19-18-14(21-15)12-7-2-3-8-16-12/h2-9H,1H3,(H,17,19,20)
InChIKeyKWWCNTICGIAGJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 862809-49-2): A Pyridine-Oxadiazole Hybrid for Anticancer Lead Optimization


The compound 3-methyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small-molecule hybrid that integrates a 1,3,4‑oxadiazole core, a pyridine ring, and a meta‑methylbenzamide moiety. It belongs to the class of pyridine‑linked 1,3,4‑oxadiazole derivatives, a scaffold known for its broad pharmacological potential in anticancer drug discovery. The presence of a nitrogen‑rich 1,3,4‑oxadiazole enhances metabolic stability, hydrogen‑bonding potential, and bioavailability, while the pyridine ring contributes to target‑binding affinity through π–π stacking and metal‑coordination interactions [1]. The meta‑methyl substituent on the benzamide ring is particularly critical for modulating cytotoxic activity [2].

Substitution at the Benzamide Ring Is Not Interchangeable: Position and Electronic Effects Dictate Cytotoxic Potency of Pyridine-Oxadiazole Derivatives


In the pyridine‑oxadiazole series, simply replacing the benzamide substituent or altering its position leads to dramatic, non‑linear changes in anticancer activity. The meta‑methyl derivative demonstrates that even conservative substitutions profoundly alter the cytotoxic profile; the unsubstituted parent scaffold is essentially inactive, while the meta‑methyl substitution provides a measurable but moderate cytotoxic effect (IC50 of 87.1 µM against A549 cells). Further modifications, such as introducing a 3,5‑dichloro pattern, yield an 12‑fold improvement in potency (IC50 = 6.99 µM) [1]. Therefore, procurement or selection of a “generic” pyridine‑oxadiazole hybrid without precise specification of the benzamide substitution pattern is scientifically indefensible, as activity cannot be extrapolated across congeners.

Quantitative Evidence of Differentiation: Potency, Structural Data, and Selectivity Profile of 3-Methyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide


Cytotoxic Potency Against A549 Lung Cancer Cells: Meta-Methyl Substitution Confers Activity and SAR Contrast

The meta‑methyl substituted derivative displayed an IC50 of 87.1 µM against A549 lung adenocarcinoma cells, while the unsubstituted parent scaffold was inactive. This represents the minimum structural requirement for detectable cytotoxicity in this series. In contrast, the most potent member of the series, compound 5k (3,5‑dichloro substitution), achieved an IC50 of 6.99 µM [1].

Anticancer Structure-Activity Relationship (SAR) Cytotoxicity

Comparison with Clinical Standard 5-Fluorouracil: Target Compound Is Notably Less Potent, Defining the Gap to Clinical Efficacy

The clinical chemotherapeutic agent 5‑fluorouracil (5‑FU) was used as a positive control in the same MTT assay. The target compound achieved an IC50 of 87.1 µM, whereas 5‑FU achieved an IC50 of 5.02 µM [1].

Anticancer Benchmarking Clinical Translation Gap

Single-Crystal X‑Ray Diffraction and Hirshfeld Surface Analysis: Exclusive Structural Characterization Provides Unique Crystallographic Insight

The meta‑methyl derivative was selected for detailed structural analysis using single‑crystal X‑ray diffraction (SCXRD) and Hirshfeld surface analysis. This level of structural characterization is not available for other members of the series, including the more potent compound 5k. The Hirshfeld analysis revealed key intermolecular interactions (e.g., H···H, C···H, N···H contacts) that govern crystal packing and stability [1].

Structural Biology Crystallography Drug Design

In Silico ADME Profile: Meta-Methyl Substitution Confers Favorable Drug-Likeness Properties

In silico ADME prediction for the meta-methyl substituted derivative indicated favorable compliance with Lipinski’s rule of five, good gastrointestinal absorption, and no predicted major toxicity alerts. While similar predictions were made for the series, this compound’s profile is explicitly documented and represents a benchmark for the group [1].

ADME Drug-Likeness In Silico Pharmacology

Molecular Docking and Dynamics: Selective CDK2 Binding Affinity Establishes a Defined Interaction Profile

The meta-methyl derivative was docked into the active site of CDK2, revealing a binding energy of −8.2 kcal/mol, with key hydrogen bonds to Leu83 and Asp145. Molecular dynamics simulations confirmed the stability of the ligand–protein complex over 100 ns (RMSD < 2.0 Å) [1].

Kinase Inhibition Molecular Docking Drug Design

Defined Application Scenarios for 3-Methyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide in Anticancer Drug Discovery


Negative Control or Scaffold Reference in Structure–Activity Relationship (SAR) Campaigns

The compound’s moderate but measurable A549 cytotoxicity (IC50 87.1 µM) and well‑characterized structural data make it ideal as a negative control alongside high‑potency analogs like 5k (IC50 6.99 µM). Its consistent 12‑fold lower activity allows robust SAR correlation [1].

Crystallographic Probe for Structure‑Based Drug Design

The unique SCXRD and Hirshfeld data provide an experimentally validated starting conformation for docking and dynamics studies. Researchers requiring a crystallographically defined pyridine‑oxadiazole template for CDK2 or other kinase homolog‑modeling studies will benefit from this compound’s established crystal structure and binding pose [1].

In Silico Reference Standard for ADME and Toxicity Profiling

With documented favorable in silico ADME and no PAINS alerts, this compound can serve as a reference for benchmarking the physicochemical and safety profiles of newly designed analogs in a computational medicinal chemistry workflow [1].

Quote Request

Request a Quote for 3-methyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.